3-(Phenethyloxy)aniline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-(Phenethyloxy)aniline hydrochloride typically involves the reaction of 3-aminophenol with phenethyl bromide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
3-(Phenethyloxy)aniline hydrochloride can undergo various chemical reactions, including:
Scientific Research Applications
3-(Phenethyloxy)aniline hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Phenethyloxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The phenethyloxy group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways . Detailed studies on its exact molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
3-(Phenethyloxy)aniline hydrochloride can be compared with other similar compounds, such as:
3-Phenethoxyaniline: Similar in structure but without the hydrochloride salt form.
3-(2-Phenylethoxy)aniline: Another structural variant with slight differences in the positioning of functional groups.
[3-(2-Phenylethoxy)phenyl]amine hydrochloride: A closely related compound with similar chemical properties.
These compounds share similar chemical properties but may differ in their reactivity, solubility, and applications, highlighting the uniqueness of this compound in specific research contexts .
Properties
IUPAC Name |
3-(2-phenylethoxy)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c15-13-7-4-8-14(11-13)16-10-9-12-5-2-1-3-6-12;/h1-8,11H,9-10,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMNJRBKWVFPPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586392 |
Source
|
Record name | 3-(2-Phenylethoxy)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17399-24-5 |
Source
|
Record name | 17399-24-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211766 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-Phenylethoxy)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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